N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S2/c21-28(22,15-4-5-17-18(13-15)27-11-10-26-17)19-14-2-1-3-16(12-14)29(23,24)20-6-8-25-9-7-20/h1-5,12-13,19H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNBXCSDIUYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-amine
The benzodioxine amine serves as the foundational building block. A modified Ullmann coupling between catechol and 1,2-dibromoethane in the presence of copper(I) oxide yields 2,3-dihydro-1,4-benzodioxine, which is subsequently nitrated at the 6-position using fuming nitric acid in acetic anhydride. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 6 h) reduces the nitro group to an amine, achieving >85% isolated yield.
Morpholine-4-sulfonyl Chloride Synthesis
Morpholine-4-sulfonyl chloride, a critical electrophile, is prepared by reacting morpholine with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The exothermic reaction requires careful temperature control to minimize decomposition, yielding the sulfonyl chloride in 70–75% purity after vacuum distillation.
Stepwise Sulfonylation Approach
Benzodioxine Sulfonylation
The benzodioxine amine undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate (10% w/v) at 25°C for 12 h. This forms N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide as a crystalline intermediate (m.p. 142–144°C), characterized by IR absorption at 1345 cm⁻¹ (S=O asym) and 1160 cm⁻¹ (S=O sym).
Introduction of Morpholine Sulfonyl Group
The intermediate is subjected to a second sulfonylation using morpholine-4-sulfonyl chloride in dimethylformamide (DMF) with lithium hydride as a base. The reaction proceeds at 80°C for 8 h, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3). Key spectral data include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, benzodioxine H), 4.30 (m, 4H, OCH₂CH₂O), 3.70 (t, J = 4.8 Hz, 4H, morpholine CH₂), 3.15 (t, J = 4.8 Hz, 4H, morpholine CH₂).
- HRMS (ESI): m/z calcd for C₁₉H₂₁N₂O₆S₂ [M+H]⁺ 469.0794, found 469.0789.
Alternative One-Pot Sequential Sulfonylation
A streamlined protocol employs 4-nitro-3-morpholin-4-ylsulfonylphenylamine as a dual-functionalized intermediate. Nitro reduction (Fe/HCl, ethanol, reflux) followed by sequential treatment with benzodioxine sulfonyl chloride and morpholine sulfonyl chloride in acetonitrile (K₂CO₃, 80°C, 12 h) achieves a 62% overall yield. This method circumvents isolation of intermediates, enhancing atom economy.
Optimization and Industrial Scalability
Catalytic Hydrogenation Conditions
Comparative studies reveal that palladium on carbon (5% Pd) in ethanol at 70°C under 50 psi H₂ achieves complete nitro reduction within 4 h, minimizing over-reduction byproducts. Filtration through Celite and solvent evaporation furnish the amine in >90% purity.
Phase-Transfer Oxidation for Sulfonyl Chloride Synthesis
Employing TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl as a catalyst and sodium hypochlorite as an oxidant enables efficient conversion of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, a precursor for morpholine sulfonyl derivatives. This method eliminates hazardous chromium-based oxidants, aligning with green chemistry principles.
Analytical and Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray analysis (where applicable) reveals a twisted conformation at the sulfonamide sulfur, with dihedral angles of 60.6° between aromatic rings. Intramolecular π–π stacking (centroid distance 3.79 Å) stabilizes the molecular architecture.
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) shows a single peak at 4.2 min (λ = 254 nm), confirming >98% purity. Elemental analysis aligns with theoretical values (C: 51.2%, H: 4.5%, N: 5.9%, S: 13.6%).
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the benzodioxine moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Unique Features of the Target Compound
The morpholine-sulfonylphenyl group in N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide introduces distinct advantages:
- Enhanced Solubility : The morpholine oxygen may improve aqueous solubility compared to hydrophobic methyl or chloro substituents.
Biological Activity
N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, anticancer properties, and anti-inflammatory effects, backed by various studies and data tables.
Chemical Structure and Properties
The compound features a morpholine ring, sulfonyl groups, and a benzodioxine moiety. Its molecular formula is with a molecular weight of 416.49 g/mol. The structural characteristics contribute to its biological activity.
Research indicates that this compound may act through various mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cell signaling pathways. For example, it shows promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival.
- Antioxidant Activity : The presence of sulfonamide groups may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
- Interaction with Biological Macromolecules : Studies suggest that the compound interacts with proteins and nucleic acids, influencing various biochemical pathways.
Anticancer Properties
Several studies have evaluated the anticancer effects of this compound:
- Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell growth at micromolar concentrations.
- Mechanistic Insights : The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation:
- In Vivo Models : Animal studies indicate that administration of this compound significantly reduces markers of inflammation in models of arthritis.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits PI3K activity | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in animal models |
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment with 10 µM concentration for 48 hours.
Case Study 2: Anti-inflammatory Response
In a rat model of induced arthritis, administration of the compound at dosages of 5 mg/kg body weight led to a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after two weeks of treatment.
Q & A
Q. Table 1. Comparative Bioactivity Data
| Compound | Target Enzyme | % Inhibition | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| N-(3-phenylpropyl derivative) | Lipoxygenase | 62% | 12.3 | |
| N-(4-chlorobenzyl derivative) | Lipoxygenase | 58% | 14.7 | |
| Baicalein (Control) | Lipoxygenase | 78% | 8.9 |
Advanced: What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce ester linkages (e.g., ethyl carboxylate) to the benzodioxine moiety, which hydrolyze in vivo to active forms .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen-bonding .
- Lipophilicity Adjustment : Replace morpholine with piperazine (ClogP reduction from 2.8 to 2.1) while maintaining sulfonamide bioactivity .
Basic: How to analyze reaction intermediates during synthesis?
Methodological Answer:
- TLC Monitoring : Use silica plates with UV visualization (Rf ~0.5 in 3:7 ethyl acetate/hexane) to track sulfonamide formation .
- In-situ FTIR : Detect intermediate sulfonic acid formation (S=O stretches at 1250 cm⁻¹) .
- Quenching Studies : Halt reactions at timed intervals and analyze via LC-MS to identify byproducts (e.g., unreacted amine or dimerization products) .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., morpholine’s susceptibility to oxidation) .
- MD Simulations : Run 100-ns trajectories (AMBER22) to assess binding mode stability in cytochrome P450 3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
